molecular formula C11H9FN2O3 B1612958 Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 950259-82-2

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1612958
M. Wt: 236.2 g/mol
InChI Key: YVDWIXOLWWSICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains a fluorophenyl group, which is a common moiety in many bioactive compounds1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. However, similar compounds have been synthesized through various methods. For instance, fluorinated pyrazoles have been synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating2.



Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is not readily available. However, the compound likely contains an oxadiazole ring, a fluorophenyl group, and an ethyl carboxylate group. These groups are common in many bioactive compounds and can contribute to their biological activity1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. However, similar compounds have been involved in various chemical reactions. For example, fluorinated pyrazoles have been synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds have various physical and chemical properties. For example, 4-Fluorophenol, a compound containing a fluorophenyl group, has a boiling point of 185 °C and a melting point of 43-46 °C4.


Scientific Research Applications

1. Antimicrobial and Antilipase Activities

  • Research indicates that derivatives of 1,3,4-oxadiazole, like Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, have demonstrated significant antimicrobial activity. For instance, some compounds were found to possess moderate to good antimicrobial activity against various microorganisms. Additionally, certain derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).

2. Liquid Crystalline Properties

  • Studies have shown that compounds based on 1,3,4-oxadiazole structure, such as the one , can exhibit liquid crystalline properties. For instance, specific derivatives displayed enantiotropic smectic A and nematic mesophases, indicating potential applications in materials science (Zhu et al., 2009).

3. Inhibition of Xanthine Oxidase

  • Research has developed synthetic routes for derivatives of 1,3,4-oxadiazoles that showed inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications in diseases like gout (Qi et al., 2015).

4. Insecticidal Activities

  • Certain 1,3,4-oxadiazole derivatives were synthesized and tested for their insecticidal properties. These compounds showed promising activities against specific pests, such as armyworms, indicating potential use in agricultural pest management (Shi et al., 2000).

5. Cytotoxic Evaluation for Anticancer Properties

  • Novel derivatives of 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer properties. Some compounds exhibited cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy (Adimule et al., 2014).

6. Antibacterial, Antioxidant, and Anti-TB Activity

  • A study synthesized a compound with the 1,3,4-oxadiazole structure and screened it for various biological activities. The compound demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties (S.V et al., 2019).

Safety And Hazards

The safety and hazards of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds may have safety and hazard information. For instance, a safety data sheet for a related compound suggests wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) if the exposure limits are exceeded5.


Future Directions

The future directions for research on Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds have shown promising biological activities, suggesting potential for further research. For example, fluorinated pyrazoles have shown promising neuroprotective and anti-inflammatory properties3. Additionally, indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities6.


properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWIXOLWWSICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625638
Record name Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

CAS RN

950259-82-2
Record name Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 3
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Citations

For This Compound
6
Citations
C Xu, Y Han, S Xu, R Wang, M Yue, Y Tian, X Li… - European Journal of …, 2020 - Elsevier
Using the principle of bioisosteric replacement, we present a structure-based design approach to obtain new Axl kinase inhibitors with significant activity at the kinase and cellular levels…
Number of citations: 16 www.sciencedirect.com
A Johansson, C Lofberg, M Antonsson… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of melanin concentrating hormone receptor 1 (MCHr1) antagonists were the starting point for a drug discovery program that culminated in the discovery of 103 (AZD1979)…
Number of citations: 52 pubs.acs.org
M Khairuddean - 2008 - rave.ohiolink.edu
Research here involves the design and synthesis of liquid crystals with concentration on the influence of fluorination on the physical properties in a variety of structures and phases. …
Number of citations: 2 rave.ohiolink.edu
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
J Li, JX Wen, XC Lu, GQ Hou, X Gao, Y Li, L Liu - ACS omega, 2021 - ACS Publications
An efficient synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives via a cyclization reaction by photoredox catalysis between aldehydes and hypervalent iodine(III) …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.